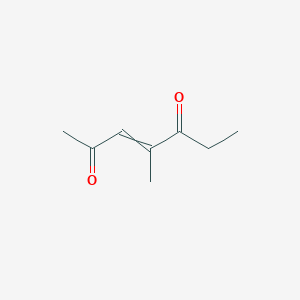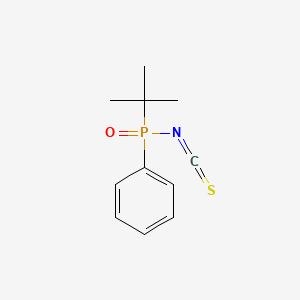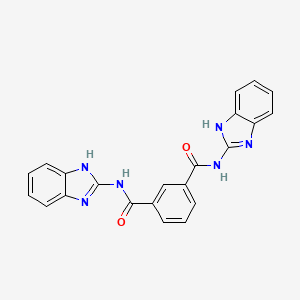
1,3-Benzenedicarboxamide, N,N'-bis(1H-benzimidazol-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- is a complex organic compound that features a benzimidazole moiety. Benzimidazoles are known for their broad spectrum of biological activities and their ability to mimic the properties of DNA bases
準備方法
The synthesis of 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- typically involves the reaction of imidazo[1,2-a]pyridine-8-carbaldehyde with 3,3′-diaminobenzidine . The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodobenzene and m-CPBA for oxidative C-H amination . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used for its spectral and catalytic properties . In biology and medicine, it has shown potential as an anticancer and antibacterial agent . Additionally, it can be utilized in materials science for its conductive properties, making it useful in organic semiconductors and solar cells .
作用機序
The mechanism of action of 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- involves binding to DNA grooves and mediating DNA cleavage through peroxide . This interaction with DNA is crucial for its biological activities, including its cytotoxic effects on cancer cells.
類似化合物との比較
Similar compounds to 1,3-Benzenedicarboxamide, N,N’-bis(1H-benzimidazol-2-yl)- include other benzimidazole derivatives such as 4-(2,3-dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine (DMBI-H) . These compounds share structural similarities but differ in their specific applications and properties. For instance, DMBI-H is known for its efficiency as a dopant in organic semiconductors .
特性
CAS番号 |
57489-96-0 |
|---|---|
分子式 |
C22H16N6O2 |
分子量 |
396.4 g/mol |
IUPAC名 |
1-N,3-N-bis(1H-benzimidazol-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H16N6O2/c29-19(27-21-23-15-8-1-2-9-16(15)24-21)13-6-5-7-14(12-13)20(30)28-22-25-17-10-3-4-11-18(17)26-22/h1-12H,(H2,23,24,27,29)(H2,25,26,28,30) |
InChIキー |
HHAFBJUDWBKTRJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)C(=O)NC4=NC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine](/img/structure/B14631768.png)


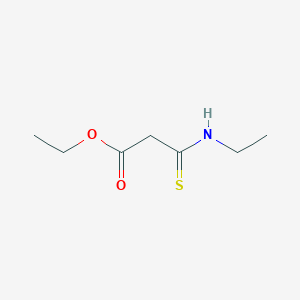
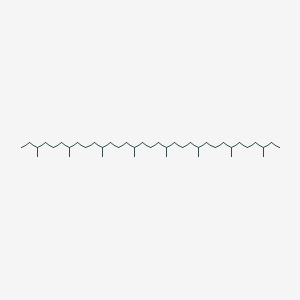
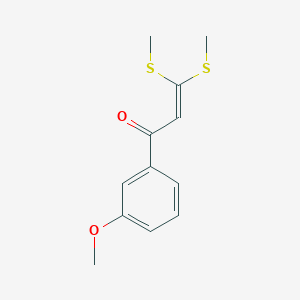

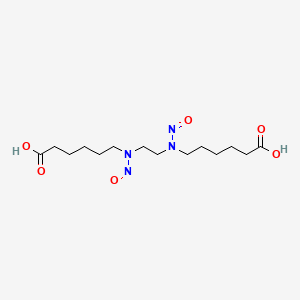
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
![[(Pyridin-2-yl)methanesulfonyl]acetonitrile](/img/structure/B14631804.png)
![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)

